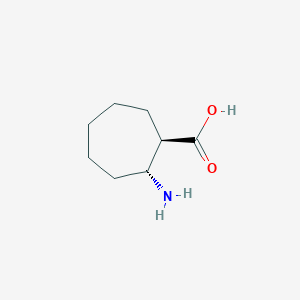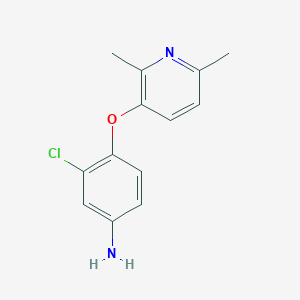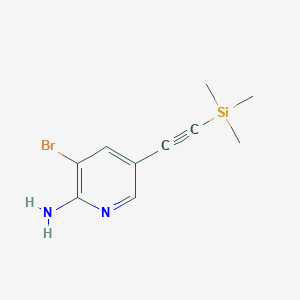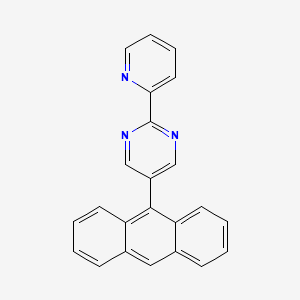
Cycloheptanecarboxylic acid, 2-amino-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanecarboxylic acid, 2-amino-, trans- is an organic compound with the molecular formula C8H15NO2 It belongs to the class of amino acids and features a seven-membered cycloheptane ring with a carboxylic acid group and an amino group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloheptanecarboxylic acid, 2-amino-, trans- can be synthesized through several methods. One common method involves the oxidation of cycloheptanone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method includes the palladium-catalyzed hydrocarboxylation of cycloheptene .
Industrial Production Methods: In industrial settings, the production of cycloheptanecarboxylic acid, 2-amino-, trans- often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Cycloheptanecarboxylic acid, 2-amino-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alcohols, and amines under acidic or basic conditions.
Major Products:
Oxidation: Cycloheptanone, cycloheptanecarboxylic acid.
Reduction: Cycloheptanol.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Cycloheptanecarboxylic acid, 2-amino-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of cycloheptanecarboxylic acid, 2-amino-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic acid: A five-membered ring analog with similar chemical properties.
Cyclohexanecarboxylic acid: A six-membered ring analog used in similar applications.
Uniqueness: Cycloheptanecarboxylic acid, 2-amino-, trans- is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness makes it valuable in the synthesis of complex organic molecules and potential therapeutic agents.
Propriétés
Numéro CAS |
42418-84-8 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(1R,2R)-2-aminocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m1/s1 |
Clé InChI |
QKYSUVFRBTZYIQ-RNFRBKRXSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](CC1)N)C(=O)O |
SMILES canonique |
C1CCC(C(CC1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)





![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)






